Anti-Acinetobacter baumannii Potency: 6-Fluoro vs. Unsubstituted BIT
6-Fluorobenzo[d]isothiazol-3(2H)-one (designated 6D1) exhibits an MIC of 1 mg/L against A. baumannii ATCC19606 in cation-adjusted Mueller-Hinton broth [1]. In contrast, unsubstituted 1,2-benzisothiazol-3-one (BIT) is reported to have limited antibacterial activity, prompting the search for new antibacterial benzisothiazolone derivatives [2]. The 6-fluoro substitution thus transforms a scaffold with negligible anti-Gram-negative activity into a compound with measurable and actionable potency against a WHO critical-priority pathogen.
| Evidence Dimension | Minimum inhibitory concentration against A. baumannii |
|---|---|
| Target Compound Data | MIC = 1 mg/L (A. baumannii ATCC19606) |
| Comparator Or Baseline | Unsubstituted BIT: limited antibacterial activity (exact MIC not reported; class-level inference of weak activity) |
| Quantified Difference | 6-Fluoro compound achieves MIC ≤ 1 mg/L, whereas BIT requires chemical derivatization to reach comparable MIC values (1–4 mg/L for N-substituted alkoxymethyl derivatives) [2]. |
| Conditions | Whole-cell broth microdilution assay; A. baumannii ATCC19606 [1]; comparison baseline from independent SAR study on BIT derivatives [2]. |
Why This Matters
For procurement targeting Gram-negative antimicrobial screening programs, the 6-fluoro derivative provides a validated starting point with confirmed anti-Acinetobacter activity, whereas generic BIT requires additional synthetic effort to achieve comparable potency.
- [1] Hui Z, Liu S, et al. A small molecule interacts with pMAC-derived hydroperoxide reductase and enhances the activity of aminoglycosides. J Antibiot (Tokyo). 2021;74(5):324-329. doi:10.1038/s41429-020-00401-2 View Source
- [2] Li L, Zhang W, Liu P, et al. Synthesis and Activity Study of 1,2-Benzisothiazol-3-one Derivatives. Chin J Org Chem. 2024;44(6):1897-1906. doi:10.6023/cjoc202311021 View Source
